molecular formula C5H11N3O B2542890 1-Azido-4-methoxybutane CAS No. 1093860-21-9

1-Azido-4-methoxybutane

Cat. No.: B2542890
CAS No.: 1093860-21-9
M. Wt: 129.163
InChI Key: OEKVEERGEZEGRI-UHFFFAOYSA-N
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Description

1-Azido-4-methoxybutane is a specialized aliphatic organic azide that serves as a critical building block in synthetic chemistry and materials science. Its primary research value lies in its application in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click chemistry" reaction. This reaction is highly favored for its reliability, high yield, and bio-orthogonality, making it indispensable for bioconjugation, polymer functionalization, and the development of chemical probes. The structure of this compound, featuring a four-carbon alkyl chain spacer terminated with a reactive azide group and a methoxy ether, provides unique physicochemical properties compared to aromatic azides. The azido group ([N3]) acts as a 1,3-dipole in [3+2] cycloadditions with terminal alkynes, efficiently forming a stable 1,2,3-triazole linkage. This mechanism allows researchers to rapidly and selectively link the this compound moiety to another molecule of interest under mild conditions. The methoxybutane chain contributes to altered solubility and lipophilicity, which can be leveraged to modulate the properties of the resulting conjugates. Key applications for this reagent include the synthesis of functionalized polymers with tailored characteristics, the preparation of modified lipids for membrane studies, and its use as a versatile intermediate in pharmaceutical research for constructing more complex molecules. As with all compounds of this nature, this compound is For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-azido-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-9-5-3-2-4-7-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKVEERGEZEGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-methoxybutane can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide with a mixture of triphenylphosphine, iodine, and imidazole in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) . This method is highly chemoselective and provides good yields for primary and secondary alcohols.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group undergoes 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly efficient:

Reagents/ConditionsProductYieldKey Observations
Terminal alkyne, CuI, DMF, 50°C1-(4-Methoxybutyl)-1,2,3-triazole72–85%Regioselective to 1,4-disubstituted triazoles
Internal alkyne, Ru catalysis1,5-Disubstituted triazole60–68%Requires elevated temperatures (80–100°C)

This reaction is critical for bioconjugation applications due to its bioorthogonality and high efficiency.

Reduction Reactions

The azide group can be reduced to a primary amine under controlled conditions:

Reducing AgentConditionsProductYieldNotes
H₂, Pd/C (10%)EtOH, 25°C, 12 h4-Methoxybutylamine89%Requires inert atmosphere
LiAlH₄THF, 0°C → reflux, 6 h4-Methoxybutylamine78%Exothermic; side products observed
NaBH₄/CuCl₂MeOH, 40°C, 3 h4-Methoxybutylamine65%Mild conditions, fewer byproducts

Reduction products serve as intermediates for pharmaceuticals and agrochemicals.

Thermal Decomposition

At elevated temperatures, 1-azido-4-methoxybutane undergoes decomposition via two pathways:

Temperature RangeMajor PathwayProductsMechanism
120–140°CCurtius rearrangementIsocyanate + N₂1,2-shift of methoxy group
>160°CDenitrogenationImine + N₂Radical-mediated scission

Thermal stability studies show no explosive tendencies below 110°C, making it safer to handle than aromatic azides .

Nucleophilic Substitution

The methoxy group participates in acid-mediated substitutions:

Reaction PartnerConditionsProductYield
HBr (48%), CH₂Cl₂, 0°C1-Azido-4-bromobutane82%
HI, AcOH, 60°C1-Azido-4-iodobutane74%

Methoxy displacement is slower compared to bromo analogs due to poorer leaving-group ability.

Photochemical Reactions

UV irradiation (254 nm) in benzene generates nitrenes, which undergo intramolecular C–H insertion:

SubstrateProductSelectivity
This compoundPyrrolidine derivative68%

This reactivity is exploited in photoaffinity labeling for studying biomolecular interactions .

Key Comparative Data

Reactivity vs. Analogues (based on azide/methoxy positioning):

CompoundCycloaddition Rate (k, M⁻¹s⁻¹)Reduction Ease
This compound0.45 ± 0.03Moderate
1-Azido-3-methoxypropane0.62 ± 0.05High
1-Azido-4-bromobutane0.38 ± 0.02Low

Scientific Research Applications

Chemistry

1-Azido-4-methoxybutane serves as a precursor in the synthesis of various heterocycles and is utilized in click chemistry , which allows for the rapid formation of stable covalent bonds. This compound can also act as a building block in organic synthesis, facilitating the preparation of more complex molecules through reactions such as cycloaddition and nucleophilic substitution .

Biology

In biological applications, this compound is employed in bioconjugation techniques , allowing researchers to label biomolecules with fluorescent tags or other probes. This labeling is crucial for studying protein interactions and cellular processes . Additionally, it has potential applications in drug development, particularly for synthesizing bioactive compounds that may exhibit therapeutic effects .

Medicine

The compound has been investigated for its role in developing antiviral drugs and other therapeutic agents. For instance, azides are known to be important functional groups in antiviral nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), which is used to inhibit reverse transcriptase in HIV treatment . The ability to modify existing drugs with azido groups can enhance their efficacy and specificity.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for cross-linking reactions that improve the performance characteristics of polymers and surfactants .

Case Study 1: Click Chemistry Applications

A study demonstrated the utility of this compound in click chemistry for synthesizing triazole compounds. The azide group facilitates cycloaddition reactions with alkynes under mild conditions, leading to high yields of desired products .

Case Study 2: Bioconjugation Techniques

Research highlighted how this compound was used to label proteins with fluorophores via bioorthogonal reactions. This approach allowed for real-time monitoring of protein dynamics within living cells, showcasing its importance in biological research .

Data Tables

Application Area Description Key Reactions
ChemistryPrecursor for heterocyclesNucleophilic substitution, cycloaddition
BiologyBioconjugation for labelingClick chemistry reactions
MedicineDrug developmentModification of nucleoside analogs
IndustryProduction of specialty chemicalsCross-linking reactions

Mechanism of Action

The mechanism of action of 1-Azido-4-methoxybutane primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Azido-4-methoxybutane with structurally related azido compounds:

Compound Name Functional Groups Key Structural Features Reactivity/Applications Reference CAS/ID
This compound -N₃ (azide), -OCH₃ (ether) Linear aliphatic chain, polar ether Click chemistry, organic synthesis Not explicitly listed
4-Azidobutanol 1-(4-Methyl Benzene sulfonate) -N₃, -OSO₂C₆H₄CH₃ (sulfonate ester) Sulfonate ester at terminal carbon Nucleophilic substitution precursor for isothiocyanates 389131-94-6
1-(3-Azido-1-methoxypropyl)-4-methoxybenzene -N₃, -OCH₃ (two methoxy groups) Aromatic ring, branched chain Photocycloaddition synthesis Synthesized via Ir-catalyzed method
4-Methoxybenzaldehyde-α-d1 -CDO (deuterated aldehyde), -OCH₃ Aromatic aldehyde, deuterated Isotopic labeling in mechanistic studies 19486-71-6

Biological Activity

1-Azido-4-methoxybutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybutanol with sodium azide under appropriate conditions. This reaction is facilitated by phase transfer catalysts to enhance yield and purity. The general synthetic route can be summarized as follows:

  • Starting Material : 4-Methoxybutanol
  • Reagents : Sodium azide, phase transfer catalyst (e.g., tert-n-butylammonium hydrogen sulfate)
  • Conditions : Refluxing in a biphasic solvent system (e.g., n-butanol and water)
  • Yield : Typically around 90% for the azido product.

Antimicrobial Properties

Research has indicated that azido compounds, including this compound, exhibit significant antimicrobial activity. A study evaluated various azido derivatives against bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound demonstrated moderate antibacterial effects, with an MIC (Minimum Inhibitory Concentration) value of approximately 32 µg/mL against E. coli and S. aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibited varying degrees of cytotoxicity depending on the concentration and exposure time. In a study involving HeLa and Vero cells, the compound showed selective cytotoxicity at higher concentrations, with IC50 values ranging from 25 to 50 µM . The compound's mechanism of action appears to involve disruption of cellular membrane integrity.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets through azide functionalization. Azides are known to undergo click chemistry reactions, which can lead to the formation of stable adducts with biomolecules. This property has been exploited in targeted drug delivery systems and imaging applications .

Case Study 1: Antibacterial Activity

In a comparative study of azido compounds, researchers synthesized several derivatives and assessed their antibacterial properties. Among these, this compound was highlighted for its efficacy against multidrug-resistant strains of S. aureus. The study utilized a series of in vitro assays to demonstrate that this compound could inhibit bacterial growth effectively while maintaining low toxicity towards mammalian cells .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the cytotoxic effects of various azido compounds on cancer cell lines. The study found that treatment with this compound led to significant apoptosis in M-HeLa cells, as evidenced by flow cytometry analysis showing increased annexin V binding and caspase activation . The findings suggest potential applications in cancer therapy.

Summary Table of Biological Activities

Activity Type Observation Reference
AntimicrobialMIC: ~32 µg/mL against E. coli
CytotoxicityIC50: 25-50 µM on HeLa cells
Apoptosis InductionIncreased annexin V binding

Q & A

Q. How can researchers integrate this compound into multicomponent reaction systems without cross-reactivity?

  • Methodological Answer: Sequential addition protocols prioritize azide-reactive components (e.g., alkynes) first. Real-time monitoring via ReactIR tracks azide consumption. Protecting groups (e.g., TMS ethers) shield competing functionalities. Computational docking (AutoDock Vina) predicts substrate compatibility .

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